N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide is a hybrid heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a methyl-linked isoxazole carboxamide moiety. The cyclopropyl group confers steric and electronic uniqueness compared to aryl or halogenated substituents in related compounds.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-11(7-15-19-8)13(18)14-6-10-5-12(9-3-4-9)17(2)16-10/h5,7,9H,3-4,6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFPRJSFXDGONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition, receptor modulation, and interference with signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to structurally related pyrazole-isoxazole derivatives, focusing on substituent effects and functional groups:
Key Observations :
- Cyclopropyl vs. Aryl Groups : The cyclopropyl group in the target compound introduces ring strain and reduced π-conjugation compared to phenyl or chlorophenyl substituents in analogs like 3a or 6j. This may enhance metabolic stability or alter binding interactions in biological systems.
- Linker Diversity : The methyl linker in the target compound contrasts with hydrazone or direct carboxamide linkers in analogs (e.g., 6j), which may influence solubility and hydrogen-bonding capacity .
Physicochemical Properties
Physical data for the target compound are unavailable, but comparisons with analogs highlight trends:
Key Observations :
- Melting Points : Aryl-substituted analogs (e.g., 3a, 6o) exhibit higher melting points (133–170°C) due to crystalline packing enhanced by planar aromatic groups. The cyclopropyl group in the target compound may reduce melting points due to steric hindrance.
- Yields : Coupling reactions for pyrazole-isoxazole hybrids typically yield 60–90%, influenced by substituent steric effects .
Key Observations :
Key Observations :
- Coupling Reagents: EDCI/HOBt (used in analogs like 3a) is preferred for carboxamide bond formation, while thionyl chloride (for leflunomide) offers an alternative for acid activation .
- Purification: Chromatography (e.g., silica gel) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Preparation Methods
Cyclopropanation of Pyrazole Precursors
The cyclopropyl group is introduced early in the synthesis. A common approach involves reacting 3-acetylpyrazole with cyclopropanecarbonyl chloride under basic conditions (e.g., K₂CO₃ in THF), yielding 5-cyclopropyl-1H-pyrazole-3-carboxylate . Subsequent methylation at the pyrazole nitrogen is achieved using dimethyl sulfate (DMS) in toluene, producing 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (Yield: 65–78%).
Reduction to Primary Amine
The ester intermediate is reduced to the corresponding alcohol using LiAlH₄ in anhydrous ether, followed by bromination with PBr₃ to form 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-pyrazole . Subsequent nucleophilic substitution with aqueous ammonia yields the primary amine (Yield: 50–62%).
Synthesis of 5-Methylisoxazole-4-Carboxylic Acid
Isoxazole Ring Formation
The isoxazole core is constructed via the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, generating 5-methylisoxazole-3-ol . Oxidation with KMnO₄ in aqueous H₂SO₄ converts the hydroxyl group to a carboxylic acid, yielding 5-methylisoxazole-4-carboxylic acid (Yield: 70–85%).
Amide Bond Formation
Activation of Carboxylic Acid
The carboxylic acid is activated by refluxing in thionyl chloride (SOCl₂) to form 5-methylisoxazole-4-carboxylic acid chloride (Yield: >90%).
Coupling Reaction
The acid chloride is reacted with 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl amine in anhydrous tetrahydrofuran (THF) with K₂CO₃ as a base. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature (Yield: 40–80%).
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0–5°C (initial), RT (completion) |
| Base | K₂CO₃ (1.2 equiv) |
| Reaction Time | 4–6 hours |
| Workup | Filtration, solvent removal, recrystallization |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms purity >98%.
Optimization Strategies and Challenges
Yield Improvement
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